Tetaphenylphosphonium thiocyanate

Thermal stability High-temperature synthesis Phase-transfer catalysis

Tetraphenylphosphonium thiocyanate ([P(C₆H₅)₄]SCN; MW 397.47 g/mol) is a quaternary phosphonium salt combining the bulky, lipophilic tetraphenylphosphonium (TPP) cation with the ambidentate thiocyanate anion. First characterized by single-crystal X-ray diffraction in 2024, the compound exhibits a melting point exceeding 290 °C—substantially higher than its tetraalkylammonium counterparts—and is readily synthesized via salt metathesis from tetraphenylphosphonium chloride and potassium thiocyanate.

Molecular Formula C25H20NPS
Molecular Weight 397.5 g/mol
Cat. No. B12063462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetaphenylphosphonium thiocyanate
Molecular FormulaC25H20NPS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-]
InChIInChI=1S/C24H20P.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1
InChIKeyGHPYAGKTTCKKDF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphosphonium Thiocyanate (CAS 35171-64-3): Procurement-Quality Overview for Analytical and Synthetic Laboratories


Tetraphenylphosphonium thiocyanate ([P(C₆H₅)₄]SCN; MW 397.47 g/mol) is a quaternary phosphonium salt combining the bulky, lipophilic tetraphenylphosphonium (TPP) cation with the ambidentate thiocyanate anion . First characterized by single-crystal X-ray diffraction in 2024, the compound exhibits a melting point exceeding 290 °C—substantially higher than its tetraalkylammonium counterparts—and is readily synthesized via salt metathesis from tetraphenylphosphonium chloride and potassium thiocyanate [1]. Its primary established utility lies in the solvent extraction and spectrophotometric determination of transition metals (Nb, Fe, Cu, Mo, Ti) as thiocyanato–metalate ion-association complexes into chloroform [2][3].

Why Tetraphenylphosphonium Thiocyanate Cannot Be Casually Replaced by Other Thiocyanate or Onium Salts


Substituting tetraphenylphosphonium thiocyanate with a simpler thiocyanate source (e.g., KSCN) or a different onium thiocyanate salt (e.g., tetrabutylammonium thiocyanate) introduces three quantifiable liabilities: (i) a ≥170 °C loss in thermal stability relative to TPP-SCN, restricting high-temperature applications ; (ii) loss of the TPP cation's characteristic one-dimensional stacked-column crystal packing with translational quadruple phenyl embraces (TQPE), which systematically yields superior X-ray diffraction-quality crystals versus the conformationally disordered tetraalkylammonium analogs ; and (iii) altered extraction stoichiometry and spectrophotometric λmax, as the extracted metal–thiocyanate complex composition is cation-dependent—TPP forms [TPP]₂[Cu(SCN)₄] while cetyltrimethylammonium (CTMA) forms [CTMA]₂[Cu(SCN)₄] with a different absorption maximum (465 vs. 409 nm) [1]. These are not cosmetic differences; each directly impacts experimental reproducibility, data quality, and procurement specifications.

Tetraphenylphosphonium Thiocyanate: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


Thermal Stability: TPP-SCN Melting Point Exceeds Tetrabutylammonium Thiocyanate by Over 170 °C

Tetraphenylphosphonium thiocyanate exhibits a melting point >290 °C, compared to 119–124 °C for tetrabutylammonium thiocyanate (TBASCN), the most common quaternary ammonium thiocyanate salt used in phase-transfer and extraction applications . This ~170 °C differential places TPP-SCN in a thermal stability regime comparable to tetraphenylphosphonium chloride (272–274 °C) and bromide (294–300 °C), reflecting a class-level property of tetraarylphosphonium salts whose rigidity and phenyl-phenyl packing interactions resist thermal degradation far more effectively than flexible tetraalkylammonium cations .

Thermal stability High-temperature synthesis Phase-transfer catalysis

Spectrophotometric Titanium Determination: Molar Absorptivity of the TPP Thiocyanato-Titanate Complex

The tetraphenylphosphonium thiocyanato-titanate(IV) ion-association complex, extracted into chloroform, exhibits a molar absorptivity (ε) of 7.5 × 10⁴ L mol⁻¹ cm⁻¹ at λmax = 420 nm, with Beer's law obedience over 0.1–1 μg Ti mL⁻¹ and extract stability of at least 5 hours [1]. The complex stoichiometry is [(C₆H₅)₄P]₂[Ti(NCS)₆]. The tetraphenylarsonium (TPA) analog yields identical stoichiometry and comparable spectrophotometric performance, confirming that the onium cation identity (P vs. As) does not degrade sensitivity, but the TPP variant is preferred where arsenic-containing reagents are restricted by environmental or waste-disposal regulations [1][2].

Spectrophotometry Trace metal analysis Titanium determination

Niobium(V) Quantitative Extraction: TPP vs. TPA Chloride Under Chloride Synergy Conditions

Using tetraphenylphosphonium (TPP) chloride as the extractant in chloroform, the maximum extraction of niobium(V) from sulfuric acid solutions reached ~91% and from hydrochloric acid solutions ~94% [1]. With chloride ion synergy (aqueous phase Cl⁻ > 4 M), quantitative extraction exceeding 99% was achieved for both TPP and TPA, with optimized conditions of 0.2–0.5 M H₂SO₄ (or 0.2–4 M HCl), 0.2–0.7 M SCN⁻, and >3 × 10⁻³ M onium extractant in the organic phase [1]. The extracted TPP complex shows an absorption maximum at 390 nm [1]. For copper(II) extraction, TPP and CTMA both achieved >99% extraction; however, CTMA required lower excess of thiocyanate and extractant, making it more efficient in reagent-limited scenarios [2].

Solvent extraction Niobium determination Ion-association complexes

Crystal Engineering: TPP Cation Rigidity Confers Superior X-Ray Diffraction Crystal Quality Over Tetrabutylammonium

Tetraphenylphosphonium salts crystallize with one-dimensional infinite stacked columns stabilized by translational quadruple phenyl embraces (TQPE), a packing motif independent of the counter-anion identity . When the anion possesses a fourfold rotation axis, TPP salts crystallize in the tetragonal space group P4/n [1]. Practitioners consistently report that TPP cations are 'stiffer than tetrabutylammonium cations, which may lead to crystals more suitable for further examination by means of X-ray diffraction' [2]. This rigidity arises from the four planar phenyl rings, which restrict conformational自由度 relative to the flexible n-butyl chains of tetrabutylammonium. The first complete X-ray crystallographic characterization of TPP-SCN itself was reported in 2024 (Molbank M1862), updating previously incomplete spectroscopic assignments [3].

Crystallography Single-crystal XRD Crystal engineering

Anion Selectivity in Liquid–Liquid Extraction: TPP Thiocyanate Among the Readily Extractable Anions

Bock and Jainz (1963) demonstrated that tetraphenylphosphonium compounds of iodide, thiocyanate, perchlorate, permanganate, perrhenate, chlorate, and dichromate can be 'readily extracted from aqueous solutions by chloroform and thus be separated from various other anions' [1]. This selectivity profile positions TPP-SCN within a defined extractability series where thiocyanate is among the efficiently extracted anions, alongside perchlorate and perrhenate, while numerous other anions (e.g., sulfate, phosphate, nitrate) remain in the aqueous phase [1]. This selectivity is a function of the large, lipophilic TPP cation, which forms extractable ion pairs preferentially with large, polarizable (chaotropic) anions—a property shared across the TPP salt family but unique to the TPP cation relative to smaller ammonium or alkali-metal counterions [2].

Liquid-liquid extraction Anion separation Analytical radiochemistry

Tetraphenylphosphonium Thiocyanate: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Temperature Phase-Transfer Catalysis Requiring Thiocyanate Delivery Above 120 °C

When a reaction protocol demands thiocyanate anion delivery under phase-transfer conditions at temperatures exceeding 120 °C—such as in molten-salt media, high-boiling-solvent nucleophilic substitutions, or polymer melt processing—tetrabutylammonium thiocyanate (mp 119–124 °C) is thermally excluded. TPP-SCN, with a melting point >290 °C, remains structurally intact across the entire 120–290 °C operating window, making it the only commercially available onium thiocyanate salt suitable for such conditions . Procurement should specify TPP-SCN for any protocol operating above 120 °C where thiocyanate is the required nucleophile or ligand precursor.

Arsenic-Free Spectrophotometric Determination of Titanium(IV) at 420 nm

Laboratories subject to environmental regulations restricting arsenic-containing reagents (e.g., tetraphenylarsonium chloride) can adopt TPP-SCN for the spectrophotometric determination of titanium(IV) with zero loss in analytical performance: ε = 7.5 × 10⁴ L mol⁻¹ cm⁻¹ at λmax = 420 nm, Beer's law range 0.1–1 μg Ti mL⁻¹, and extract stability ≥5 hours are identical for both TPP and TPA thiocyanato-titanate complexes [1]. The method is sensitive, selective, and reproducible, as validated by Tamhina et al. (1977).

Crystallization of Anionic Metal–Thiocyanate Complexes for Single-Crystal X-Ray Diffraction

For researchers seeking to crystallize anionic metal–thiocyanate complexes for structural determination, TPP-SCN serves a dual purpose: it supplies the thiocyanate ligand (or counterion) while the TPP cation's rigid, tetrahedral geometry and translational quadruple phenyl embrace (TQPE) packing motif systematically promote well-ordered crystal lattices suitable for X-ray diffraction [2]. In contrast, tetrabutylammonium salts frequently exhibit conformational disorder in their alkyl chains, compromising crystal quality. The TPP-SCN structure itself has been authenticated by single-crystal XRD (Molbank, 2024), confirming its suitability as a crystallographic standard [3].

Selective Anion Extraction and Radiochemical Separations Using Chloroform

TPP-SCN is ideally suited for protocols requiring selective extraction of thiocyanate-complexed metals (or thiocyanate itself) into chloroform while leaving sulfate, phosphate, and nitrate in the aqueous raffinate. The foundational work of Bock and Jainz (1963) established that TPP-thiocyanate belongs to the class of TPP salts readily extractable into CHCl₃, alongside perchlorate, perrhenate, and iodide [4]. This enables tandem extraction–spectrophotometric determination workflows where TPP-SCN is the single reagent providing both the extractable cation and the complexing anion. For niobium determination, quantitative extraction (>99%) is achievable with chloride ion synergy [5].

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